4-[(3-Methoxypropyl)amino]-2-methylbenzoic acid
Description
4-[(3-Methoxypropyl)amino]-2-methylbenzoic acid is a benzoic acid derivative featuring a 2-methyl substituent on the aromatic ring and a 3-methoxypropylamino group at the para position.
Properties
IUPAC Name |
4-(3-methoxypropylamino)-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-9-8-10(13-6-3-7-16-2)4-5-11(9)12(14)15/h4-5,8,13H,3,6-7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTMISPHJKGQML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCCCOC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101227525 | |
| Record name | Benzoic acid, 4-[(3-methoxypropyl)amino]-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101227525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374509-40-6 | |
| Record name | Benzoic acid, 4-[(3-methoxypropyl)amino]-2-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374509-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-[(3-methoxypropyl)amino]-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101227525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methoxypropyl)amino]-2-methylbenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-methylbenzoic acid.
Amidation: The carboxyl group of 2-methylbenzoic acid is converted to an amide using 3-methoxypropylamine under suitable reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Hydrolysis: The resulting amide is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methoxypropyl)amino]-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-[(3-Methoxypropyl)amino]-2-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(3-Methoxypropyl)amino]-2-methylbenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
3-Amino-N-(3-methoxypropyl)benzamide ()
- Structure: Benzamide core with a 3-methoxypropylamino group at the meta position.
- Key Differences : Replaces the carboxylic acid (-COOH) with an amide (-CONH-) group, reducing acidity and altering hydrogen-bonding capacity.
4-((3-Aminopropyl)amino)-2-hydroxybenzoic Acid (SN0080, )
- Structure: Hydroxybenzoic acid with a 3-aminopropylamino group at the para position.
- Key Differences: Hydroxyl (-OH) substituent at position 2 increases acidity (pKa ~2.5–3.0 vs.
Substituent Position and Complexity
4-Bromo-2-(cyclopropylamino)-3-methyl-benzoic Acid ()
- Structure: Bromine at position 4 and cyclopropylamino at position 2.
- Key Differences: Bromine’s electron-withdrawing effect increases electrophilicity, while the cyclopropylamino group introduces steric hindrance.
- Implications : Likely higher metabolic stability than the target compound but reduced synthetic accessibility due to bromine handling .
2-(4-Chlorobenzamido)-5-(4-{2-[(3-Methoxypropyl)amino]-2-oxoethyl}piperazin-1-yl)benzoic Acid ()
- Structure: Extended piperazine-linked benzoic acid with a 3-methoxypropylamino side chain.
- Key Differences : Increased molecular weight (~550 g/mol vs. ~265 g/mol for the target compound) and conformational flexibility due to the piperazine ring.
- Implications: Potential for multi-target interactions (e.g., GPCRs or kinases) but higher risk of off-target effects .
Quinazolinedione-Based Inhibitors ()
- Example : 4-((1-(4-Isopropylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(3-methoxypropyl)benzamide.
- Key Feature: The 3-methoxypropylamino group is critical for antiviral activity against respiratory syncytial virus (RSV).
- Comparison : Unlike the target compound, the quinazolinedione core enables π-stacking with viral RNA, suggesting that benzoic acid derivatives may require additional pharmacophores for antiviral efficacy .
Data Tables
Table 1: Physicochemical Properties
*Calculated using Lipinski’s rule of five approximations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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